molecular formula C16H16ClNO B039305 1-Benzhydrylazetidin-3-one hydrochloride CAS No. 118972-99-9

1-Benzhydrylazetidin-3-one hydrochloride

Cat. No. B039305
M. Wt: 273.75 g/mol
InChI Key: CZZSOMUDZAYRTD-UHFFFAOYSA-N
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Description

1-Benzhydrylazetidin-3-one hydrochloride is a synthetic compound that belongs to the class of azetidinones. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Mechanism Of Action

The mechanism of action of 1-Benzhydrylazetidin-3-one hydrochloride is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. It has also been suggested that this compound may act as a sodium channel blocker, thereby reducing the excitability of neurons.

Biochemical And Physiological Effects

Studies have shown that 1-Benzhydrylazetidin-3-one hydrochloride exhibits significant anticonvulsant, analgesic, and anti-inflammatory activities. It has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have a low toxicity profile, making it a potentially safe candidate for further development.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 1-Benzhydrylazetidin-3-one hydrochloride in lab experiments is its ease of synthesis and availability. Additionally, this compound has a relatively low cost compared to other compounds with similar biological activities. However, one of the limitations of using this compound is its limited solubility in certain solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research and development of 1-Benzhydrylazetidin-3-one hydrochloride. One area of interest is the development of more potent and selective derivatives of this compound for the treatment of various neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs. Finally, the use of 1-Benzhydrylazetidin-3-one hydrochloride in the synthesis of other biologically active compounds should also be explored.

Synthesis Methods

The synthesis of 1-Benzhydrylazetidin-3-one hydrochloride involves the reaction of benzhydrylamine with ethyl chloroacetate in the presence of sodium hydride to form ethyl 2-benzhydrylazetidine-3-carboxylate. This intermediate compound is then hydrolyzed with hydrochloric acid to yield 1-Benzhydrylazetidin-3-one hydrochloride. The synthesis method is relatively simple and can be easily scaled up for commercial production.

Scientific Research Applications

1-Benzhydrylazetidin-3-one hydrochloride has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticonvulsant, analgesic, and anti-inflammatory activities. Additionally, this compound has shown promising results in the treatment of Parkinson's disease and Alzheimer's disease. In organic synthesis, 1-Benzhydrylazetidin-3-one hydrochloride can be used as a chiral building block for the synthesis of various compounds. It has also been used as a starting material for the synthesis of other azetidinone derivatives with potential biological activities.

properties

CAS RN

118972-99-9

Product Name

1-Benzhydrylazetidin-3-one hydrochloride

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

IUPAC Name

1-benzhydrylazetidin-3-one;hydrochloride

InChI

InChI=1S/C16H15NO.ClH/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,16H,11-12H2;1H

InChI Key

CZZSOMUDZAYRTD-UHFFFAOYSA-N

SMILES

C1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Canonical SMILES

C1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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